molecular formula C16H20N2O4S B223184 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide

2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide

Cat. No. B223184
M. Wt: 336.4 g/mol
InChI Key: PYYKHSXRDCMSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide, also known as E-64d, is a synthetic inhibitor of cysteine proteases. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function, leading to the accumulation of its substrates and the inhibition of downstream processes. 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide is particularly effective at inhibiting cathepsin B and cathepsin L, which are involved in a wide range of biological processes.
Biochemical and Physiological Effects:
2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce the production of inflammatory cytokines, and prevent the formation of amyloid plaques in the brain. 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide has also been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide is its specificity for cysteine proteases, making it a valuable tool for studying the function of these enzymes in vitro and in vivo. However, 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide has some limitations for lab experiments. It is relatively expensive and can be difficult to synthesize. Additionally, 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of cysteine proteases. Another area of interest is the use of 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide in combination with other drugs to enhance its therapeutic effects. Additionally, 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide could be used to study the role of cysteine proteases in other diseases and biological processes. Overall, 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide is a valuable tool for scientific research and has the potential to lead to new insights into the function of cysteine proteases and their role in human health and disease.

Synthesis Methods

2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide can be synthesized using a multi-step process involving the reaction of 2,5-diethoxy-4-methylpyridine with p-toluenesulfonyl chloride, followed by the reaction with sodium hydride and N,N-dimethylformamide. The resulting product is then reacted with N,N-dimethylglycine to yield 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide.

Scientific Research Applications

2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide has been used extensively in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsin B, cathepsin L, and other cysteine proteases, making it a valuable tool for studying the function of these enzymes in vitro and in vivo. 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide has also been used to study the role of cysteine proteases in diseases such as cancer, neurodegenerative disorders, and infectious diseases.

properties

Product Name

2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C16H20N2O4S/c1-4-21-14-10-16(15(22-5-2)9-12(14)3)23(19,20)18-13-7-6-8-17-11-13/h6-11,18H,4-5H2,1-3H3

InChI Key

PYYKHSXRDCMSAG-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CN=CC=C2

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CN=CC=C2

Origin of Product

United States

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